Product packaging for Ethyl 7-(thiophen-3-yl)heptanoate(Cat. No.:CAS No. 142422-84-2)

Ethyl 7-(thiophen-3-yl)heptanoate

Cat. No.: B129928
CAS No.: 142422-84-2
M. Wt: 240.36 g/mol
InChI Key: NROUTCPPCHONSP-UHFFFAOYSA-N
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Description

Ethyl 7-(thiophen-3-yl)heptanoate (CAS 142422-84-2) is an organic compound with the molecular formula C 13 H 20 O 2 S and a molecular weight of 240.36 g/mol . This ester features a thiophene ring, a heterocyclic structure known for its utility in materials science and pharmaceutical development, linked to a heptanoate chain. The specific research applications and detailed mechanism of action for this compound are areas of active investigation and are not fully detailed in the literature. Researchers are exploring its potential as a key synthetic intermediate or building block in the development of novel compounds. Its structure suggests potential use in organic electronic materials or medicinal chemistry, given the prevalence of the thiophene moiety in these fields. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2S B129928 Ethyl 7-(thiophen-3-yl)heptanoate CAS No. 142422-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-thiophen-3-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROUTCPPCHONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576567
Record name Ethyl 7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142422-84-2
Record name Ethyl 7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 7 Thiophen 3 Yl Heptanoate and Its Derivatives

Established Synthetic Routes and Reaction Principles

The construction of Ethyl 7-(thiophen-3-yl)heptanoate fundamentally involves the formation of a carbon-carbon bond between the 3-position of the thiophene (B33073) ring and a seven-carbon chain. While a single, universally established method for this specific molecule is not extensively documented, its synthesis can be achieved through several well-established reaction principles in organic chemistry. The primary strategies include transition-metal-catalyzed cross-coupling reactions and the Friedel-Crafts acylation followed by reduction.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming aryl-alkyl bonds. nih.gov Three principal methods could be employed:

Suzuki Coupling: This reaction would involve the coupling of a 3-thienylboronic acid with a suitable 7-haloheptanoate, such as ethyl 7-bromoheptanoate, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. derpharmachemica.comresearchgate.net

Stille Coupling: In this approach, a 3-(trialkylstannyl)thiophene would be coupled with an ethyl 7-haloheptanoate using a palladium catalyst. tandfonline.com While effective, the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This method utilizes a Grignard reagent, such as 3-thienylmagnesium bromide, which is coupled with ethyl 7-bromoheptanoate, typically catalyzed by a nickel or palladium complex. organic-chemistry.org

Friedel-Crafts Acylation and Reduction: An alternative two-step approach involves the initial Friedel-Crafts acylation of thiophene with a heptanoyl derivative, followed by reduction of the resulting ketone.

Friedel-Crafts Acylation: Thiophene can be acylated with heptanoyl chloride or heptanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to form 3-heptanoylthiophene. nih.govmdpi.com It is important to note that Friedel-Crafts acylation of thiophene typically shows a high preference for substitution at the 2-position due to the greater stabilization of the cationic intermediate. researchgate.net Therefore, achieving high regioselectivity for the 3-isomer can be challenging and may require specific catalysts or starting with a 3-substituted thiophene that directs acylation to the desired position.

Reduction: The resulting ketone can then be reduced to the corresponding alkyl chain. Common methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). acs.org Subsequent esterification of the resulting carboxylic acid would yield the final product.

Novel and High-Yielding Synthetic Approaches

Recent advancements in synthetic methodology offer more efficient and versatile routes to this compound and its derivatives. These approaches focus on improving yields, functional group tolerance, and enabling the synthesis of more complex structures.

Functionalization Strategies for the Thiophene Moiety

Modern synthetic methods allow for the direct functionalization of the thiophene ring, providing entry points for coupling with the heptanoate (B1214049) chain or for introducing other desired functionalities. researchgate.net Metal-catalyzed C-H activation has emerged as a powerful technique for the direct arylation or alkylation of thiophenes, potentially bypassing the need for pre-functionalized thiophene starting materials. organic-chemistry.org Furthermore, novel cyclization reactions to form highly substituted thiophene rings from acyclic precursors offer a way to build the core heterocycle with the desired substitution pattern already in place. mdpi.comacs.orgresearchgate.net

Chemical Transformations of the Heptanoate Ester Chain

The heptanoate ester chain is not merely a passive component of the molecule; it can be strategically modified to introduce a variety of functional groups. The ester group itself can undergo several transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. libretexts.org Additionally, recent developments in catalytic C-H functionalization can be applied to the alkyl chain, allowing for the introduction of new functionalities at specific positions. nih.govscispace.com For instance, borylation of terminal methyl groups followed by subsequent cross-coupling reactions can provide access to a wide range of terminally modified derivatives. nih.gov

TransformationReagents and ConditionsProduct Functional Group
Ester HydrolysisH₂O, H⁺ or OH⁻Carboxylic Acid
Ester ReductionLiAlH₄ or other hydride reagentsPrimary Alcohol
TransesterificationR'OH, H⁺ or base catalystDifferent Ester
AminolysisR₂NHAmide
α-AlkylationLDA, Alkyl Halideα-Substituted Ester

Catalytic Approaches in Complex Organic Synthesis

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. The development of highly active and selective catalysts for cross-coupling reactions allows for the use of milder reaction conditions and broader substrate scopes. nih.gov For instance, advanced palladium catalysts with sophisticated phosphine (B1218219) ligands can facilitate the coupling of sterically hindered or electronically challenging partners. researchgate.net Moreover, catalytic methods are being developed to functionalize traditionally inert C-H bonds in both the thiophene ring and the alkyl chain, opening up new avenues for creating diverse molecular architectures. researchgate.netnih.gov

Multicomponent and Convergent Synthesis Design

To enhance synthetic efficiency, multicomponent reactions (MCRs) and convergent synthesis strategies are increasingly being employed.

Multicomponent Reactions: MCRs allow for the formation of complex molecules in a single step from three or more starting materials, significantly reducing the number of synthetic operations and purification steps. nih.govresearchgate.nettandfonline.com For the synthesis of thiophene derivatives, several MCRs have been developed that could potentially be adapted to generate structures related to this compound. nih.govresearchgate.net

Derivatization Reactions of this compound for Tailored Structures

Once this compound is synthesized, it can serve as a versatile platform for the creation of a wide array of tailored structures through various derivatization reactions.

Functionalization of the Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the vacant α-positions (2- and 5-positions). These newly introduced functional groups can then be used for further modifications, such as additional cross-coupling reactions to introduce new aryl or alkyl substituents.

Modification of the Heptanoate Chain: As mentioned previously, the ester functionality can be converted into other functional groups like carboxylic acids, alcohols, or amides. The carboxylic acid derivative, for instance, can be coupled with various amines to generate a library of amides with diverse properties. The long alkyl chain also presents opportunities for functionalization through radical reactions or directed C-H activation. cmu.edu

Reaction TypeReagentsPosition of DerivatizationResulting Functional Group
HalogenationNBS, NCS, I₂Thiophene ring (α-positions)-Br, -Cl, -I
NitrationHNO₃/H₂SO₄Thiophene ring (α-positions)-NO₂
Suzuki CouplingArylboronic acid, Pd catalystPosition of a halide on the ringAryl group
Ester HydrolysisNaOH or LiOHEster groupCarboxylate salt
Amide FormationAmine, coupling agentCarboxylic acid (after hydrolysis)Amide

By strategically applying these synthetic methodologies, a diverse library of this compound derivatives can be efficiently synthesized, enabling the exploration of their structure-property relationships for various applications.

Ester Group Modifications

The ethyl ester functional group in this compound is a primary site for modification, allowing for the synthesis of a variety of derivatives with tailored properties. Key transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 7-(thiophen-3-yl)heptanoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid in the presence of excess water, is a reversible process. libretexts.org To drive the equilibrium towards the carboxylic acid, a large excess of water is utilized. libretexts.org Alternatively, saponification under basic conditions, using a base such as sodium hydroxide, provides an irreversible route to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. libretexts.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the desired new ester, the reactant alcohol is often used in large excess, or the displaced ethanol (B145695) is removed from the reaction mixture. wikipedia.org Various catalysts, including mineral acids, metal alkoxides, and enzymes like lipases, can be employed to facilitate this transformation. wikipedia.org For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield Mthis compound.

Reactant AlcoholCatalystProductReference
MethanolSodium MethoxideMthis compound masterorganicchemistry.com
PropanolSulfuric AcidPropyl 7-(thiophen-3-yl)heptanoate wikipedia.org
Benzyl alcoholLipaseBenzyl 7-(thiophen-3-yl)heptanoate wikipedia.org

Amidation: The ester can also be converted to an amide by reaction with an amine. This reaction, known as aminolysis, typically requires higher temperatures or the use of a catalyst. The direct reaction of this compound with an amine would lead to the formation of the corresponding N-substituted 7-(thiophen-3-yl)heptanamide.

Thiophene Ring Substitutions

The thiophene ring in this compound is susceptible to electrophilic substitution, and its reactivity is influenced by the electron-donating alkyl side chain at the 3-position. acs.org This allows for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution: The 3-alkyl group directs electrophilic substitution primarily to the 2- and 5-positions of the thiophene ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination of this compound with N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield a mixture of 2-bromo- and 5-bromo-substituted products. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. acs.org

ReagentReaction TypePotential Product(s)Reference
N-Bromosuccinimide (NBS)HalogenationEthyl 7-(2-bromo-thiophen-3-yl)heptanoate and Ethyl 7-(5-bromo-thiophen-3-yl)heptanoate acs.org
Nitric Acid/Sulfuric AcidNitrationEthyl 7-(2-nitro-thiophen-3-yl)heptanoate and Ethyl 7-(5-nitro-thiophen-3-yl)heptanoate acs.org
Acetyl Chloride/AlCl₃Friedel-Crafts AcylationEthyl 7-(2-acetyl-thiophen-3-yl)heptanoate and Ethyl 7-(5-acetyl-thiophen-3-yl)heptanoate youtube.com

Lithiation and Functionalization: A more regioselective method for functionalizing the thiophene ring involves directed ortho-metalation. Treatment of 3-alkylthiophenes with a strong base like n-butyllithium can lead to deprotonation at the 2- or 5-position. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. For instance, lithiation of this compound followed by quenching with an electrophile like carbon dioxide would introduce a carboxylic acid group at the lithiated position.

Side-Chain Elongation and Functionalization

Modification of the seven-carbon side chain offers another avenue for creating derivatives of this compound. Methodologies for chain elongation often begin with the hydrolysis of the ester to the corresponding carboxylic acid, 7-(thiophen-3-yl)heptanoic acid.

Homologation of Carboxylic Acids: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of a carboxylic acid. chemeurope.com This multi-step process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone is then rearranged, typically in the presence of a silver catalyst, to yield the one-carbon extended ester. Applying this sequence to 7-(thiophen-3-yl)heptanoic acid would produce an ester of 8-(thiophen-3-yl)octanoic acid.

Another approach is the Kowalski ester homologation, which provides an alternative to the Arndt-Eistert synthesis for extending an ester by one methylene (B1212753) unit. organic-chemistry.org

Chain Extension via Malonic Ester Synthesis: A two-carbon chain extension can be achieved through a variation of the malonic ester synthesis. chemeurope.com This would involve converting the 7-(thiophen-3-yl)heptanoic acid to a suitable alkyl halide, for example, via reduction to the alcohol followed by conversion to the bromide. This alkyl halide can then be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the two-carbon extended carboxylic acid, 9-(thiophen-3-yl)nonanoic acid. A one-pot method for such carbon-chain extensions of carboxylic acids has been developed, offering a more efficient route. organic-chemistry.org

Starting MaterialReagentsProductReference
7-(thiophen-3-yl)heptanoic acid1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O8-(thiophen-3-yl)octanoic acid chemeurope.com
This compound1. LiAlH₄ 2. PBr₃ 3. NaCH(CO₂Et)₂ 4. H₃O⁺, Δ9-(thiophen-3-yl)nonanoic acid chemeurope.com

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms in the Synthesis of Thiophene-Ester Conjugates

The formation of a carbon-carbon bond between a thiophene (B33073) ring and an aliphatic ester chain can be achieved through several synthetic strategies, with electrophilic aromatic substitution being a cornerstone approach. One plausible and classical method analogous to established procedures is the Friedel-Crafts acylation, followed by a reduction step. nih.gov

The general mechanism for electrophilic substitution on thiophene proceeds via a two-step addition-elimination pathway. numberanalytics.com

Formation of the Electrophile: In a Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) activates an acyl halide or anhydride (B1165640) to generate a highly reactive acylium ion.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocationic intermediate known as a sigma (σ) complex or Wheland intermediate. numberanalytics.com The sulfur atom's lone pairs play a critical role in stabilizing this intermediate through resonance.

Deprotonation and Aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

An alternative modern approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a 3-halothiophene could be coupled with an organometallic reagent derived from ethyl 7-haloheptanoate, or conversely, a 3-thienylboronic acid or 3-thienyllithium could be coupled with ethyl 7-bromoheptanoate. wikipedia.orgmdpi.com Palladium-catalyzed reactions, for example, proceed through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

Kinetic Studies of Key Transformation Steps

Detailed kinetic data, including specific rate constants for the synthesis of Ethyl 7-(thiophen-3-yl)heptanoate, are not extensively documented in publicly available literature. However, general principles of thiophene reactivity provide significant insight into the reaction kinetics.

Thiophene is known to be significantly more reactive than benzene (B151609) in electrophilic substitution reactions, with some studies suggesting it is over 100 times more reactive. numberanalytics.comwikipedia.org This enhanced reactivity is attributed to the electron-donating effect of the sulfur heteroatom, which enriches the electron density of the aromatic ring and stabilizes the cationic sigma complex formed during the reaction. numberanalytics.com

Kinetic versus thermodynamic control is a critical aspect of thiophene alkylation and acylation. kaust.edu.sa

Kinetic Control: The attack at the C2 (α) position is generally faster and kinetically favored. This is because the positive charge in the transition state and the resulting sigma complex is more effectively delocalized, involving the sulfur atom's lone pair, leading to a lower activation energy. youtube.com

Thermodynamic Control: Under certain conditions, such as in the gas phase over solid acid catalysts, the 3-alkylthiophene can be the major thermodynamic product, suggesting it is more stable than the 2-substituted isomer. kaust.edu.sa The reaction leading to the C3 isomer often requires higher energy input or conditions that allow for isomerization from the kinetic C2 product.

The rate-determining step in these electrophilic substitution reactions is the initial attack of the thiophene π-system on the electrophile to form the high-energy sigma complex. numberanalytics.com

Reaction ParameterObservationImplication
Relative Reactivity Thiophene > BenzeneLower activation energy for electrophilic attack. numberanalytics.comwikipedia.org
Kinetic Product Substitution at C2 positionThe transition state leading to the C2-intermediate is lower in energy. kaust.edu.sayoutube.com
Thermodynamic Product Substitution at C3 position (under specific conditions)The C3-substituted product exhibits greater overall stability. kaust.edu.sa

Identification and Role of Reactive Intermediates

The primary reactive intermediate in the electrophilic substitution synthesis of thiophene derivatives is the sigma (σ) complex , also known as the Wheland intermediate. numberanalytics.comyoutube.com This is a carbocationic species where the aromaticity of the thiophene ring is temporarily disrupted. The stability of this intermediate dictates the regiochemical outcome of the reaction.

Attack at C2: When the electrophile attacks the C2 position, the positive charge is delocalized over three atoms, including the sulfur atom. The resonance structure where the sulfur atom bears the positive charge is particularly stable, significantly lowering the energy of this intermediate.

Attack at C3: When the electrophile attacks the C3 position, the positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the positive charge through a resonance structure without breaking the aromatic sextet in another way. Consequently, the C3-sigma complex is higher in energy and formed more slowly than the C2-sigma complex. youtube.com

In organometallic routes, the reactive intermediates are different. For example, in a synthesis involving butyl lithium, a 2-lithiothiophene intermediate is formed. wikipedia.org This carbanionic species is a potent nucleophile used to attack electrophilic partners. In modern cross-coupling reactions, organometallic intermediates such as palladium(II) complexes are central to the catalytic cycle. acs.org In some specialized, metal-free syntheses of thiophenes, radical intermediates like the trisulfur radical anion (S₃•⁻) have been identified as key players. organic-chemistry.org

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The regioselectivity in the synthesis of substituted thiophenes is a well-studied phenomenon, primarily governed by the electronic properties of the ring.

Inherent Preference for C2: As explained by the relative stability of the sigma complex intermediates, unsubstituted thiophene exhibits a strong preference for electrophilic substitution at the C2 position. numberanalytics.comyoutube.com Obtaining the C3 isomer, as in this compound, therefore requires specific strategies.

Achieving C3-Substitution: To synthesize a 3-substituted thiophene, direct electrophilic substitution is often non-trivial. Common strategies include:

Starting with a 3-Substituted Thiophene: Using a starting material that already has a group at the 3-position which can be converted to the desired substituent, or using a 3-halothiophene in a cross-coupling reaction. mdpi.com

Blocking Groups: Introducing a removable blocking group (e.g., a silyl (B83357) group) at the more reactive C2 and C5 positions, directing the electrophile to the C3 position, and then removing the blocking groups.

Catalyst Control: In some advanced methods, the choice of catalyst and ligands can override the inherent reactivity of the thiophene ring, enabling regiodivergent synthesis where either the C2 or another position can be functionalized selectively. nih.gov

Stereochemical Control: The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis.

However, the principles of stereocontrol would become paramount in the synthesis of more complex thiophene-ester conjugates that do contain chiral centers. For instance, if the aliphatic chain contained stereocenters, their configuration would need to be controlled or preserved during the synthesis. Furthermore, advanced catalytic asymmetric methods can be used to functionalize thiophene derivatives, creating chiral products from achiral starting materials. rsc.orgrsc.orgresearchgate.net These methods often employ chiral catalysts that can differentiate between enantiotopic faces or positions of the substrate, leading to high enantioselectivity. rsc.orgrsc.org For example, recent studies have shown the use of chiral Brønsted bases to catalyze reactions that form axially chiral benzothiophene (B83047) derivatives or thiophene-dearomatized chiral spiranes. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Ethyl 7-(thiophen-3-yl)heptanoate, a detailed analysis of its ¹H and ¹³C NMR spectra would provide unambiguous assignment of all proton and carbon resonances. While direct experimental data is not available, a predicted spectrum can be constructed with high confidence by analyzing the spectral data of its constituent parts: the ethyl heptanoate (B1214049) chain and 3-substituted thiophenes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the heptanoate chain, and the thiophene (B33073) ring. The ethyl group will present as a quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The protons of the heptanoate chain will appear as a series of multiplets in the region of 1.3 to 2.8 ppm. The protons on the thiophene ring are expected in the aromatic region, typically between 6.9 and 7.3 ppm. Specifically, for a 3-substituted thiophene, the H2 and H5 protons will be doublets, and the H4 proton will be a triplet or a doublet of doublets, with coupling constants characteristic of the thiophene ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data. The carbonyl carbon of the ester is anticipated to resonate around 173 ppm. The carbons of the ethyl group are expected at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The aliphatic carbons of the heptanoate chain will appear in the range of 24-35 ppm. The carbon atoms of the thiophene ring will be found in the aromatic region, with the carbon bearing the alkyl substituent (C3) appearing around 140 ppm, and the other ring carbons (C2, C4, C5) resonating between 120 and 130 ppm.

A complete assignment of the ¹H and ¹³C NMR data for related 3-[substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones, including a thiophen-3-yl derivative, has been achieved using a combination of 1D and 2D NMR techniques, which supports the predicted chemical shift ranges. psu.edu

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -OCH₂ CH₃4.1 (q)~60
Ethyl -OCH₂CH₃ 1.2 (t)~14
Carbonyl C =O-~173
Heptanoate α-CH₂2.3 (t)~34
Heptanoate β-CH₂1.6 (m)~25
Heptanoate γ, δ, ε-CH₂1.3 (m)~29
Heptanoate ζ-CH₂ (next to thiophene)2.8 (t)~30
Thiophene H2~7.2 (d)~128
Thiophene C3-~142
Thiophene H4~7.0 (dd)~126
Thiophene H5~7.3 (d)~120
Thiophene C2-~128
Thiophene C4-~126
Thiophene C5-~120

Note: This is a predicted table based on data from related compounds. Actual experimental values may vary. q = quartet, t = triplet, m = multiplet, d = doublet, dd = doublet of doublets.

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (MW: 240.38 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its molecular formula of C₁₃H₂₀O₂S.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 240 would likely be observed. Key fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), leading to an acylium ion. docbrown.info Another common fragmentation is the McLafferty rearrangement, which is characteristic for long-chain esters and would result in a specific fragment ion. acs.orgwhitman.edu

The fragmentation of the thiophene moiety would also contribute to the mass spectrum. Cleavage of the alkyl chain at the benzylic-like position (the C-C bond adjacent to the thiophene ring) would be a favorable process. The fragmentation of the thiophene ring itself can lead to characteristic ions, although these are often less intense than the fragments from the ester group and alkyl chain. The analysis of fragmentation patterns of various thiophene derivatives provides insight into these processes. tandfonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and potential intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ range. The presence of the thiophene ring will be indicated by several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring usually appear in the 1400-1590 cm⁻¹ region. globalresearchonline.net The C-S stretching vibrations are typically weaker and can be found in the 600-800 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C-H and C=C stretching vibrations of the thiophene ring are generally strong in the Raman spectrum. The C-S stretching vibration may also be more readily observed in the Raman spectrum compared to the FT-IR spectrum. Analysis of FT-Raman spectra of various thiophene derivatives confirms these expected vibrational modes. iosrjournals.org

Representative Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730 - 1750
C-O (Ester)Stretching1100 - 1300
C-H (Aliphatic)Stretching2850 - 2960
C-H (Thiophene)Stretching~3100
C=C (Thiophene)Stretching1400 - 1590
C-S (Thiophene)Stretching600 - 800

Note: This table is based on typical values for the respective functional groups and data from related thiophene compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Photophysical Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the thiophene ring. Thiophene and its alkyl derivatives typically exhibit strong absorption bands in the UV region. For 3-alkylthiophenes, a primary absorption band (π → π* transition) is generally observed around 230-240 nm. acs.orgresearchgate.net The long alkyl chain is not expected to significantly shift the absorption maximum but may have a minor influence on the molar absorptivity. The ester group has a weak n → π* transition at a longer wavelength, but this is often obscured by the much stronger π → π* transition of the thiophene ring.

Photoluminescence Spectroscopy: Upon excitation, some thiophene derivatives exhibit fluorescence. The photoluminescence spectrum of this compound, if emissive, would likely show a Stokes-shifted emission relative to its absorption maximum. The quantum yield and lifetime of the emission would be sensitive to the molecular environment and the presence of any quenching species. Studies on other 3-substituted thiophenes could provide a basis for predicting the potential luminescent properties of this compound. acs.org

X-ray Crystallography for Solid-State Molecular Architecture (for suitable derivatives)

While no crystal structure for this compound itself is available, studies on other thiophene derivatives provide valuable insights into their solid-state packing. tandfonline.comresearchgate.net For instance, the crystal structures of various substituted thiophenes have been determined, revealing details about intermolecular interactions such as π-π stacking of the thiophene rings and hydrogen bonding. In the case of this compound, the flexible heptanoate chain would likely adopt a low-energy, extended conformation in the crystal lattice. The packing would be influenced by a combination of van der Waals interactions from the alkyl chains and potential π-stacking of the thiophene rings. Studies on poly(3-alkylthiophene)s have shown that the long alkyl side chains play a crucial role in the solid-state organization and electronic properties of these materials.

Computational Chemistry and Theoretical Studies of Ethyl 7 Thiophen 3 Yl Heptanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like ethyl 7-(thiophen-3-yl)heptanoate. These methods can elucidate the distribution of electrons within the molecule, predict its reactivity, and determine its energetic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which is a common feature in thiophene derivatives. researchgate.netnih.gov Conversely, the LUMO would likely be distributed over the ester group and the thiophene ring. The long alkyl chain is not expected to contribute significantly to the frontier orbitals.

Illustrative Data for Frontier Molecular Orbitals of this compound:

ParameterEstimated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and based on typical data for similar thiophene derivatives. jchps.comresearchgate.net Specific experimental or computational data for this compound is not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, making these sites prone to electrophilic attack. The hydrogen atoms of the ethyl group and the thiophene ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov

Dipole Moment Calculations and Charge Redistribution

Illustrative Dipole Moment Data for this compound Conformers:

ConformerCalculated Dipole Moment (Debye)
Extended Chain~2.0 D
Folded Chain~1.5 D

Note: These values are estimations based on general principles for long-chain esters and are for illustrative purposes only. researchgate.netyoutube.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Due to the flexible nature of the heptanoate (B1214049) chain, this compound can exist in numerous conformations. Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and understanding the molecule's dynamic behavior.

Conformational Landscapes and Stability

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For this compound, the rotation around the single bonds in the heptanoate chain gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. researchgate.netnih.gov

Computational studies on similar long-chain molecules have shown that extended, linear conformations are often among the most stable due to minimized steric hindrance. researchgate.net However, intramolecular interactions, such as those between the ester group and the thiophene ring, could stabilize more folded or compact structures.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations can also provide insights into how molecules of this compound interact with each other in a condensed phase. These simulations can predict aggregation behavior, which is governed by a combination of van der Waals forces between the alkyl chains and π-π stacking interactions between the thiophene rings.

Understanding these intermolecular forces is crucial for predicting the bulk properties of the material. The balance between the aliphatic chain interactions and the aromatic ring interactions will dictate the packing and organization of the molecules in a solid or liquid state.

Despite a comprehensive search for scholarly articles and research data, specific computational chemistry and theoretical studies focusing solely on this compound are not available in the public domain. Research literature detailing the theoretical prediction of its spectroscopic parameters or computational insights into its reaction pathways and selectivity could not be located.

Therefore, it is not possible to provide the requested article with the specified content and level of detail at this time. Further original research involving computational modeling of this compound would be required to generate the data for the requested sections.

Applications As a Building Block in Advanced Materials Science and Polymer Chemistry

Precursor for Conjugated Polymers and Oligomers

The thiophene (B33073) ring is a fundamental unit in the world of conjugated polymers. sigmaaldrich.com Ethyl 7-(thiophen-3-yl)heptanoate serves as a monomer that can be polymerized to create polythiophenes, a class of polymers known for their semiconducting properties. The ester-functionalized side chain is critical, as unsubstituted polythiophene is an intractable and insoluble material. The long heptanoate (B1214049) chain disrupts intermolecular forces, rendering the resulting polymer soluble in common organic solvents and thus enabling its use in solution-processable fabrication techniques. sigmaaldrich.com

Polymerization can be achieved through various methods, including oxidative coupling or cross-coupling reactions like Suzuki or Stille coupling. mdpi.comresearchgate.net The resulting polymer, poly(this compound), would feature a polythiophene backbone, which is the pathway for charge transport, and pendant heptanoate chains that influence the polymer's physical properties. Research on related poly(3-substituted thiophenes) has established clear structure-property relationships that underscore the importance of the side chain in determining the final material's performance. mdpi.com

Polymerization MethodDescriptionSuitability for Thiophene Monomers
Oxidative Coupling Uses an oxidizing agent (e.g., FeCl₃) to link monomer units. It is a straightforward and common method for synthesizing polythiophenes.High, widely used for producing materials like P3HT.
Stille Coupling A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. It offers good control over polymer regioregularity. mdpi.comHigh, allows for precise synthesis of well-defined polymer structures.
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between a boronic acid/ester and an organohalide. It is known for its mild reaction conditions and tolerance of various functional groups. researchgate.netHigh, suitable for creating complex copolymers and functionalized materials.
Grignard Metathesis (GRIM) A chain-growth polymerization method that provides excellent control over molecular weight and regioregularity, leading to highly ordered microstructures. researchgate.netVery high, especially for producing regioregular poly(3-alkylthiophenes).

Synthesis of Electroactive Materials

Electroactive materials are substances that exhibit a change in their electronic or optical properties upon electrical stimulation. Polymers derived from this compound are inherently electroactive due to their conjugated polythiophene backbone. mdpi.com Through chemical or electrochemical doping (oxidation), electrons can be removed from the polymer backbone, creating mobile charge carriers (polarons and bipolarons) and transforming the material from a semiconductor into a conductor.

The synthesis of these materials involves the polymerization methods mentioned previously. The resulting poly(this compound) can be processed into thin films. researchgate.net The performance of these films as electroactive components is influenced by factors such as the regioregularity of the polymer chain and the solid-state packing, both of which are directed by the nature of the side chain. researchgate.net The ester group on the side chain could also potentially influence the electronic properties of the thiophene ring through inductive effects.

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

The tunable semiconducting properties of polymers made from this compound make them suitable for integration into various optoelectronic devices.

Organic Solar Cells (OSCs): In OSCs, thiophene-based polymers often serve as the electron donor material in the active layer. mdpi.com Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then migrates to an interface with an electron acceptor material to separate into free charges, generating a current. The performance of well-studied analogues like poly(3-hexylthiophene) (P3HT) in solar cells highlights the potential for polymers derived from this compound. mdpi.com The longer, flexible heptanoate chain could enhance solubility and potentially influence the nanoscale morphology of the donor-acceptor blend, which is critical for efficient charge separation and transport. rsc.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials are needed for various functions, including charge transport (hole transport layers, HTL) and light emission (emissive layers). google.com Polythiophenes are often used as the HTL due to their suitable energy levels and good hole mobility. A polymer synthesized from this compound could be integrated as an HTL, facilitating the injection and transport of holes from the anode to the emissive layer. Its solution-processability is a significant advantage for fabricating large-area and low-cost devices. google.com

Role in the Design and Synthesis of Novel Organic Semiconductor Materials

Organic semiconductors are the core components of organic electronics. mdpi.com The design of new organic semiconductors is a dynamic field of research focused on improving performance metrics like charge carrier mobility and on/off ratios in transistors. elsevierpure.com this compound serves as a versatile building block in this context.

Chemists can modify the structure to fine-tune the resulting semiconductor's properties. For instance, the monomer can be copolymerized with other electronically different monomers (acceptor units) to create donor-acceptor copolymers. mdpi.com This strategy is a cornerstone of modern organic semiconductor design, as it allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its optical and electronic properties. mdpi.comresearchgate.net The heptanoate side chain ensures that these novel, complex polymers remain soluble and processable.

PropertyInfluence of Thiophene RingInfluence of Ethyl Heptanoate Side Chain
Electronic Activity Provides the π-conjugated system for charge transport.Influences electronic properties via inductive effects; enables processability.
Optical Absorption Determines the fundamental absorption spectrum (band gap).Can slightly modify the absorption profile through effects on polymer conformation.
Solubility Insoluble in its pure polymer form.Provides excellent solubility in common organic solvents, enabling solution processing.
Morphology/Packing The backbone's tendency to form π-stacks.Dictates the intermolecular spacing and degree of crystallinity, impacting charge mobility. sigmaaldrich.comelsevierpure.com

Incorporation into Macromolecular Architectures for Functional Polymers

The utility of this compound extends beyond simple homopolymers. It can be incorporated into more complex macromolecular architectures to create functional polymers with highly specific properties.

One key approach is the synthesis of statistical or block copolymers. researchgate.net By copolymerizing this compound with other thiophene monomers bearing different functional groups (e.g., hydrophilic chains, reactive sites, or chromophores), materials with multifunctional characteristics can be developed. For example, a block copolymer could be designed to have one block that is electronically active and another that provides specific solubility or self-assembly behavior. This modular approach allows for the creation of materials for sensing, bioelectronics, or energy storage applications. researchgate.net

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The self-assembly of conjugated polymers is a critical aspect of device fabrication, as the solid-state packing of polymer chains directly impacts electronic performance. elsevierpure.com The long alkyl heptanoate chain of a polymer derived from this compound plays a crucial role in directing this self-assembly process.

Through controlled processing techniques like solvent annealing or thermal annealing, the polymer chains can organize into ordered domains. The interdigitation of the alkyl side chains helps to mediate the π-stacking distance between the conjugated backbones, which is a key parameter for efficient charge hopping between chains. sigmaaldrich.com Research on P3HT has shown that it can self-assemble into highly ordered structures like microwires. sigmaaldrich.com Similarly, polymers from this compound are expected to exhibit rich self-assembly behavior, which can be harnessed to optimize the morphology of active layers in transistors and solar cells for improved performance. elsevierpure.com

Structure Reactivity and Structure Property Relationship Studies

Influence of Thiophene (B33073) Substitution Patterns on Reactivity and Electronic Properties

The position of the substituent on the thiophene ring is a critical determinant of the molecule's electronic properties and reactivity. In Ethyl 7-(thiophen-3-yl)heptanoate, the heptanoate (B1214049) chain is attached at the 3-position of the thiophene ring. This contrasts with 2-substituted thiophenes, and this difference has significant electronic consequences.

The electronic nature of a substituent, whether electron-donating or electron-withdrawing, profoundly influences the thiophene ring. Studies on simple substituted thiophenes, such as methoxy (B1213986) and nitro derivatives, reveal that the position of substitution significantly alters the energy levels of the molecule's π-orbitals. researchgate.net For instance, an electron-donating group at the 2-position causes a more significant destabilization (raising the energy) of the highest occupied molecular orbital (HOMO) compared to the same group at the 3-position. researchgate.net Conversely, electron-withdrawing groups have the opposite effect, stabilizing the orbitals. researchgate.net

Table 1: Comparative Electronic Effects of Substitution on Thiophene Rings This table presents generalized data from studies on various substituted thiophenes to illustrate the principles applicable to this compound.

Substitution PositionGeneral Effect on HOMO Energy Level (Electron-Donating Group)General Reactivity Trend
2-Position More significant destabilization (energy increase) researchgate.netGenerally more reactive towards electrophiles
3-Position Less significant destabilization (energy increase) researchgate.netGenerally less reactive towards electrophiles

Impact of Alkyl Chain Length and Ester Group on Molecular Conformation and Material Performance

The long, flexible seven-carbon chain and the terminal ethyl ester group of this compound play a crucial role in determining its molecular conformation, which in turn influences its bulk material properties. In the context of materials science, particularly with polythiophenes, the length of alkyl side chains is a key factor in controlling molecular ordering and morphology. nih.govacs.org

Longer alkyl chains can act as physical spacers, influencing how molecules pack together in a solid state. nih.govacs.org This can prevent crowded interdigitation of side chains and allow for greater planarization of the thiophene backbones upon thermal treatment, which is often desirable for enhancing electronic properties in conjugated polymers. nih.govacs.org Studies on poly(3-alkylthiophenes) (P3ATs) have shown that longer side chains can lead to more ordered structures with better electronic, electrochemical, and optical properties. cmu.edu The length of the alkyl chain also directly affects solubility and thermal properties like melting temperature (Tm). rsc.orgmdpi.comrsc.org For instance, in one study, increasing the alkyl chain length on a benzothiophene (B83047) derivative influenced thermal stability, absorption spectra, and charge-carrier mobility. rsc.org

The ethyl ester group at the end of the chain introduces polarity and the potential for specific intermolecular interactions, such as hydrogen bonding. This can further guide the self-assembly and packing of the molecules, affecting the crystalline structure. researchgate.net The conformation of the alkyl chain—whether it is extended or coiled—and its orientation relative to the thiophene ring are thus critical for the performance of materials derived from such molecules. rsc.org

Table 2: Influence of Alkyl Chain Characteristics on Thiophene-Based Material Properties This table is based on general findings from research on alkyl-substituted thiophenes and related conjugated polymers.

PropertyInfluence of Increasing Alkyl Chain LengthRole of Terminal Ester Group
Solubility Generally increases rsc.orgrsc.orgIncreases polarity, affects solubility in polar solvents
Melting Point (Tm) Can decrease due to disruption of packing mdpi.comIntroduces specific intermolecular forces affecting Tm
Molecular Packing Acts as a spacer, can promote face-on orientation nih.govrsc.orgDirects packing via dipole-dipole or H-bond interactions
Charge Carrier Mobility Can enhance mobility by promoting ordered structures cmu.edursc.orgCan influence trapping states at interfaces

Correlation between Molecular Structure and Advanced Spectroscopic Signatures

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. Each analytical technique provides specific information correlated to different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the thiophene ring would appear in the aromatic region (typically ~7-8 ppm), with their specific chemical shifts and coupling patterns being indicative of the 3-substitution pattern. The protons on the alkyl chain would produce a series of signals in the aliphatic region (~0.8-2.5 ppm). The methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) would be shifted downfield (~4.1 ppm), while the methylene group adjacent to the carbonyl (C=O) would appear around 2.3 ppm. nih.gov

¹³C NMR: The carbon atoms of the thiophene ring would have characteristic shifts in the aromatic region (~120-140 ppm). The carbonyl carbon of the ester is a key signature, appearing significantly downfield (~173 ppm). The carbons of the ethyl group and the heptyl chain would appear at distinct positions in the upfield region. researchgate.netnih.gov

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent, typically around 1730-1750 cm⁻¹. C-H stretching vibrations from both the aromatic thiophene ring and the aliphatic alkyl chain would also be visible.

Mass Spectrometry (MS): The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely show characteristic losses, such as the ethoxy group (-OCH₂CH₃) from the ester or cleavage along the alkyl chain, providing further structural confirmation.

Table 3: Predicted Spectroscopic Signatures for this compound Predicted values are based on data from ethyl heptanoate and various substituted thiophenes. researchgate.netnih.gov

Spectroscopic TechniqueFunctional GroupPredicted Chemical Shift / Frequency
¹H NMR Thiophene Ring Protons~7.0 - 8.0 ppm
Ethyl Ester (O-CH₂ -CH₃)~4.1 ppm (quartet)
Heptanoate Chain (-CH₂ -COO)~2.3 ppm (triplet)
Alkyl Chain Terminal (-CH₃)~0.9 ppm (triplet)
¹³C NMR Ester Carbonyl (C =O)~173 ppm
Thiophene Ring Carbons~120 - 140 ppm
Ethyl Ester (C H₂-O)~60 ppm
IR Spectroscopy Ester Carbonyl (C=O) Stretch~1730 - 1750 cm⁻¹

Computational Approaches for Predicting Structure-Property Relationships

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting the properties of molecules like this compound before synthesis. researchgate.net These methods can model the molecule's geometry, electronic structure, and spectroscopic properties.

Electronic Properties: DFT calculations can determine the energies and shapes of the HOMO and LUMO. The HOMO-LUMO gap is a crucial parameter that relates to the molecule's electronic excitability and can be correlated with its optical absorption properties. researchgate.net Calculations can also map the electrostatic potential, revealing the distribution of charge across the molecule and identifying sites prone to electrophilic or nucleophilic attack. rsc.orgresearchgate.net

Conformational Analysis: By calculating the energy of different spatial arrangements (conformers) of the flexible alkyl chain, computational methods can predict the most stable, low-energy conformations. This is vital for understanding how the molecule might behave in solution or pack in a solid. lodz.pl

Spectroscopic Prediction: Computational models can predict vibrational frequencies (for IR spectroscopy) and NMR chemical shifts. rsc.org Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of a newly synthesized compound.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Tailoring Complex Thiophene-Ester Conjugates

The synthesis of simple thiophene (B33073) derivatives is well-established, but the future lies in developing more sophisticated methods to create complex conjugates. nih.gov These advanced strategies are crucial for systematically tuning the material's properties by modifying its molecular architecture.

Emerging synthetic methodologies are moving beyond traditional approaches to offer greater control and versatility. nih.gov Key future directions include:

Metal-Mediated Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Stille cross-coupling, which are already used for creating thiophene-based materials, can be further refined. cmu.educmu.edu Future research will likely focus on developing catalysts that are more tolerant of the ester functional group and allow for the precise placement of various substituents on the thiophene ring. This will enable the creation of a library of derivatives with systematically varied electronic properties.

Metal-Free Synthetic Routes: To enhance the sustainability and biocompatibility of synthesis, metal-free approaches are gaining traction. nih.gov These methods, which might employ elemental sulfur or other sulfur sources under controlled conditions, reduce the risk of metal contamination in the final product, which is critical for applications in electronics and biomedicine. nih.gov

Flow Chemistry and Automated Synthesis: The use of microreactors and automated synthesis platforms can accelerate the discovery and optimization of new thiophene-ester conjugates. This "chemputer" concept allows for high-throughput screening of reaction conditions and rapid generation of derivatives for property testing. intellect-foundation.ru

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Description Potential Advantages Research Focus
Advanced Cross-Coupling Utilizes palladium or nickel catalysts to form carbon-carbon bonds, attaching various functional groups to the thiophene core. cmu.educmu.eduHigh efficiency and functional group tolerance.Developing catalysts with higher selectivity and activity at lower temperatures.
C-H Activation Directly functionalizes the C-H bonds on the thiophene ring, avoiding the need for pre-functionalized starting materials.Increased atom economy and simplified synthetic pathways.Improving regioselectivity and expanding the scope of compatible functional groups.
Metal-Free Approaches Employs reagents like elemental sulfur and avoids transition metal catalysts. nih.govReduced cost, lower toxicity, and "greener" processes.Optimizing reaction conditions and yields for complex ester-containing substrates.
Polymerization Techniques Methods like Catalyst-Transfer Polycondensation (CTP) can be used to create well-defined polymers with thiophene-ester repeating units. cmu.eduPrecise control over polymer molecular weight and architecture.Synthesizing high-molecular-weight polymers for advanced material applications.

Advanced Characterization of Self-Assembled and Nano-Structured Materials Derived from the Compound

The amphiphilic nature of Ethyl 7-(thiophen-3-yl)heptanoate—with its aromatic, potentially π-stacking thiophene head and flexible alkyl tail—makes it a prime candidate for self-assembly into ordered nanostructures such as monolayers, nanofibers, or nanoparticles. osti.govnih.gov The characterization of these assemblies is paramount to understanding their structure-property relationships.

Future research should employ a suite of advanced characterization techniques:

Microscopy and Diffraction: High-resolution imaging techniques are essential to visualize the morphology of self-assembled structures. Scanning Tunneling Microscopy (STM) can provide molecular-level resolution of monolayers on conductive substrates. osti.gov Atomic Force Microscopy (AFM) and 2D-Grazing Incidence Angle X-ray Diffraction (GIXD) can reveal the packing orientation (e.g., "face-on" or "edge-on") of the molecules, which is critical for applications in electronics. researchgate.net

Spectroscopic Analysis: Spectroscopic methods can probe the intermolecular interactions within the assembled materials. A red shift in UV-Vis and photoluminescence spectra of thin films compared to solutions can indicate strong π-π interactions between thiophene rings. osti.gov Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the incorporation of the ester and thiophene moieties into larger structures like copolyesters. mdpi.com

Electrochemical Characterization: Techniques like cyclic voltammetry are crucial for understanding the electronic properties of the self-assembled materials, revealing how molecular packing influences oxidation and reduction potentials. osti.gov

These advanced characterization methods will provide detailed insights into how molecular design translates into macroscopic material properties.

Exploration of Novel Applications in Energy, Sensing, and Catalysis

The distinct chemical components of this compound suggest its potential utility in a range of high-tech applications. The thiophene unit is a well-known building block for organic semiconductors, while the ester and alkyl chain can be used to tune solubility, morphology, and interfacial properties. cmu.edudntb.gov.ua

Energy Applications: Thiophene-containing materials are extensively studied for organic electronics. cmu.edu Future work could explore derivatives of this compound in:

Organic Photovoltaics (OPVs): By modifying the thiophene ring with electron-donating or -withdrawing groups, its electronic levels can be tuned for use as a donor or acceptor material in a solar cell's active layer.

Thermoelectric Devices: Small organic molecules are being investigated for their ability to convert heat into electricity. The self-assembly of thiophene derivatives can influence their charge transport and thermoelectric properties. researchgate.net

Sensing Applications: The electronic properties of the thiophene ring are sensitive to its local environment. This sensitivity can be harnessed to create chemical sensors. The aliphatic ester chain could be functionalized with specific recognition elements to create highly selective sensors for various analytes.

Catalysis: Doping carbon materials with heteroatoms like sulfur from thiophene has been shown to create active sites for electrochemical reactions. acs.org Nanostructures derived from this compound could serve as precursors for creating sulfur-doped carbon catalysts for applications like the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries. acs.org

Integration of Artificial Intelligence and Machine Learning for Rational Design and Property Prediction

The traditional, Edisonian approach to materials discovery is often slow and resource-intensive. intellect-foundation.ru Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rational design of molecules with desired properties. researchgate.netadvancedresearchpublications.com

For complex thiophene-ester conjugates, AI and ML can be integrated in several ways:

Property Prediction: Machine learning models can be trained on existing data to predict the properties of novel, un-synthesized molecules. researchgate.net For instance, a model could predict the HOMO/LUMO energy levels, solubility, or self-assembly behavior of a new this compound derivative based solely on its chemical structure. advancedresearchpublications.com This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Inverse Design: Generative models can perform "inverse design," where the model generates new molecular structures that are optimized for a specific target property. arxiv.org For example, a researcher could specify a desired absorption spectrum for an OPV application, and the model would propose novel thiophene-ester structures predicted to have that spectrum.

Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic pathways for complex target molecules. intellect-foundation.ruresearchgate.net This can significantly reduce the time and effort required to produce a newly designed material.

The use of AI and ML promises to accelerate the discovery cycle, leading to the rapid development of new materials based on the this compound scaffold for a wide range of applications. researchgate.net

Q & A

Q. Critical Parameters :

  • Temperature : Optimal range: 60–80°C for coupling reactions to avoid side products .
  • Catalysts : Palladium catalysts (for cross-coupling) or bases like K₂CO₃ for deprotonation .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.1 ppm (ester CH₂), and δ 6.5–7.5 ppm (thiophene protons) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiophene carbons at 125–140 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~226 (C₁₃H₁₈O₂S) with fragmentation patterns confirming the ester and thiophene moieties .
  • Infrared (IR) Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 3100 cm⁻¹ (aromatic C-H) .

Advanced: How can researchers optimize synthetic routes to address low yields in scale-up processes?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without sacrificing yield .
  • In-line Analytics : Use HPLC or GC-MS for real-time monitoring to adjust reaction parameters dynamically .

Advanced: How should contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be reconciled?

Answer:

  • Purity Assessment : Impurities (e.g., unreacted thiophene derivatives) may skew results; validate via HPLC .
  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter activity; standardize protocols .
  • Structural Analog Comparison : Benchmark against similar compounds (e.g., thiomorpholine derivatives) to identify substituent-specific effects .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Neurodegenerative Disease Models : Acts as a scaffold for amyloid-binding probes due to thiophene’s aromaticity and sulfur’s electron-rich nature .
  • Antimicrobial Studies : Thiophene derivatives exhibit activity against Gram-positive bacteria; test via broth microdilution assays .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .

Advanced: What computational strategies can predict the binding affinity of this compound to amyloid fibrils?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the thiophene ring and fibril hydrophobic pockets .
  • MD Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility .
  • QSAR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values for predictive insights .

Basic: How does the thiophene moiety influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Thiophene increases logP (experimental logP ~3.5), enhancing blood-brain barrier permeability .
  • Solubility : Low aqueous solubility (<1 mg/mL); use co-solvents (e.g., PEG 400) for in vitro studies .
  • Stability : Susceptible to oxidative degradation at the sulfur atom; store under N₂ at -20°C .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Antioxidant Additives : Include 0.1% BHT or ascorbic acid to prevent sulfur oxidation .
  • Lyophilization : Freeze-dry in amber vials under vacuum to minimize hydrolytic cleavage of the ester group .
  • Stability-Indicating Assays : Track degradation via UPLC-UV at 254 nm monthly .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions .
  • Waste Disposal : Collect in halogen-resistant containers for incineration .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

  • ROS Assays : Measure intracellular ROS levels in neuronal cells using DCFH-DA fluorescence .
  • Gene Expression Profiling : RNA-seq to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .
  • In Vivo Models : Administer in zebrafish or murine models and quantify biomarkers (e.g., glutathione levels) .

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